REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[N+:6]([O-:8])[CH:7]=1.OS(O)(=O)=O.O=S(=O)=O.[N+:19]([O-])([OH:21])=[O:20].C(=O)([O-])[O-].[NH4+].[NH4+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([N+:19]([O-:21])=[O:20])=[CH:4][C:5]([CH3:9])=[N+:6]([O-:8])[CH:7]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
9.46 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=[N+](C1)[O-])C
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 5°-8° over 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
heated for 2 hours on a steam bath
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool the solution
|
Type
|
ADDITION
|
Details
|
was poured onto ice
|
Type
|
ADDITION
|
Details
|
added in portions
|
Type
|
EXTRACTION
|
Details
|
The solid was extracted into chloroform
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
triturated with petrol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=[N+](C1)[O-])C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.83 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |